benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate
Description
This compound features a stereochemically defined (2S)-configured pentanoate backbone with multiple functional groups:
- 4-Amino group: Likely critical for hydrogen bonding or ionic interactions with biological targets.
- 2-(Ethoxymethyl) and 2-methyl groups: These substituents likely influence steric bulk and metabolic stability.
The ester linkage (benzyl group) suggests a prodrug design, improving oral bioavailability by masking polar functionalities.
Properties
Molecular Formula |
C28H31ClFNO3 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate |
InChI |
InChI=1S/C28H31ClFNO3/c1-3-33-19-28(2,27(32)34-18-21-7-5-4-6-8-21)17-24(31)15-20-9-11-22(12-10-20)25-16-23(29)13-14-26(25)30/h4-14,16,24H,3,15,17-19,31H2,1-2H3/t24?,28-/m0/s1 |
InChI Key |
OWJOLPLPQSNCIM-AZKKKJBWSA-N |
Isomeric SMILES |
CCOC[C@](C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOCC(C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications and Therapeutic Implications
a) Benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate ()
- Key differences: Replaces the 4-amino group with a tetrazole ring, a bioisostere for carboxylic acids, enhancing binding to angiotensin receptors. Retains a benzyl ester but lacks halogenation on the biphenyl system.
- The absence of chloro/fluoro substituents may reduce metabolic stability compared to the target compound .
b) Vidupiprant ()
- Structure : Contains a 5-chloro-2-fluorophenyl group and a sulfonamide-carbamoyl backbone.
- Key similarity : Shared halogenation pattern (Cl/F) may confer similar resistance to oxidative metabolism.
- Therapeutic role : Approved as an antiasthmatic, highlighting the role of halogenated aromatic systems in modulating inflammatory pathways. This suggests the target compound could target respiratory or immune-related receptors .
c) SANOFI-AVENTIS Derivative ()
- Structure: Features a benzyl-cyclohexyl-amino core with ethoxymethyl and hydroxypropyl groups.
- Key comparison: Ethoxymethyl groups in both compounds may improve solubility compared to purely alkyl chains.
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
Q. Q1: What are the critical steps for synthesizing benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate, and how can reaction conditions be optimized?
Methodological Answer:
- Protecting Groups : Use benzyl esters to protect carboxylic acid moieties during coupling reactions (e.g., peptide bond formation) to prevent side reactions .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S) configuration during amino acid coupling .
- Coupling Reactions : Optimize Suzuki-Miyaura cross-coupling for the biphenyl segment (4-(5-chloro-2-fluorophenyl)phenyl) using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to enhance yield .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
Advanced Synthesis Challenges
Q. Q2: How can researchers address low enantiomeric excess (ee) in the final product?
Methodological Answer:
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify ee .
- Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) during esterification steps to selectively hydrolyze undesired enantiomers .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and selectively transform intermediates .
Basic Analytical Characterization
Q. Q3: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm spatial relationships between substituents (e.g., ethoxymethyl and methyl groups) .
- FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functional groups to verify synthetic steps .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ ion) and purity (>98%) .
Advanced Structural Elucidation
Q. Q4: How can X-ray crystallography resolve ambiguities in the stereochemical configuration?
Methodological Answer:
- Crystal Growth : Recrystallize the compound from a 1:1 dichloromethane/hexane mixture at -20°C to obtain single crystals .
- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) to collect diffraction data at 100 K. Refine structures with SHELX software to determine absolute configuration .
- Validation : Compare experimental bond lengths and angles with DFT-optimized structures (e.g., Gaussian 16) to confirm accuracy .
Stability & Degradation Studies
Q. Q5: How should researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions for 24 hours .
- HPLC Monitoring : Quantify degradation products using a validated gradient method (e.g., 0.1% TFA in water/acetonitrile) .
- LC-MS/MS : Identify hydrolyzed products (e.g., free amine or carboxylic acid) via fragmentation patterns .
Data Contradiction Analysis
Q. Q6: How to resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Solvent Effects : Re-acquire spectra in deuterated DMSO to assess hydrogen bonding interactions that shift NH or OH peaks .
- Impurity Profiling : Use 2D HSQC to detect trace impurities (e.g., unreacted intermediates) causing signal overlap .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., ethoxymethyl rotation) masking true chemical shifts .
Biological Activity Profiling (Advanced)
Q. Q7: What in vitro assays are suitable for evaluating kinase inhibition potential?
Methodological Answer:
- Kinase Panel Screening : Use a radiometric assay (³³P-ATP) against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify targets .
- IC₅₀ Determination : Perform dose-response curves with 10-dose dilutions (1 nM–10 µM) and fit data using GraphPad Prism .
- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) pre-treated with the compound .
Mechanistic Studies (Advanced)
Q. Q8: How can isotopic labeling elucidate metabolic pathways of this compound?
Methodological Answer:
- ¹³C-Labeling : Synthesize a ¹³C-labeled analog at the ethoxymethyl group using ¹³C-ethanol in the esterification step .
- Tracing Metabolites : Administer the labeled compound to hepatocytes and analyze metabolites via HR-MS to identify hydroxylation or demethylation sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C variants to determine rate-limiting steps in metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
